

Application Notes and Protocols for the Organophotocatalysed Synthesis of 2-Piperidinones

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Compound of Interest

Compound Name: 2-Ethyl-2,6,6-trimethylpiperidin-4-one

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Introduction

The 2-piperidinone scaffold is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds.^{[1][2][3]} The development of efficient and stereoselective methods for the synthesis of multi-substituted 2-piperidinones is therefore of significant interest to the medicinal and organic chemistry communities. Traditional synthetic routes often involve multi-step procedures and modifications of pre-existing backbones, which can be time-consuming and limit the accessible chemical space.^{[1][2]}

Recently, organophotocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild reaction conditions. This approach utilizes visible light to activate an organic photocatalyst, initiating a cascade of reactions to afford the desired products. This document details a one-step organophotocatalysed [1 + 2 + 3] strategy for the synthesis of diverse 2-piperidinones from readily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds.^{[1][2]} This method offers a modular and efficient route to this important class of N-heterocycles.

Data Presentation

The following tables summarize the substrate scope for the organophotocatalysed synthesis of 2-piperidinones. The data is based on a general reaction protocol with variations in the specific substrates used.

Table 1: Scope of Unsaturated Carbonyl Acceptors

Entry	Acceptor (1)	Product	Yield (%)	dr
1	Methyl acrylate	3a	85	1.5:1
2	Ethyl acrylate	3b	82	1.5:1
3	n-Butyl acrylate	3c	80	1.5:1
4	t-Butyl acrylate	3d	75	1.6:1
5	2-Ethylhexyl acrylate	3e	78	1.5:1
6	Benzyl acrylate	3f	81	1.5:1
7	Methyl methacrylate	3g	72	1.8:1
8	Acrylonitrile	3h	65	2:1
9	N,N-Dimethylacrylamide	3i	70	1.7:1
10	Weinreb amide of acrylic acid	3j	68	1.5:1
11	Acrolein	3k	55	1.3:1
12	Methyl vinyl ketone	3l	60	1.2:1

Reaction conditions: Acceptor (1) (0.1 mmol), Alkene (2) (0.2 mmol) under standard conditions. Isolated yield after flash chromatography. Diastereomeric ratio (dr) was determined by ¹H NMR of the crude reaction mixture.[1]

Table 2: Scope of Alkenes

Entry	Alkene (2)	Product	Yield (%)	dr
1	Styrene	3a	85	1.5:1
2	4-Methylstyrene	4a	88	1.5:1
3	4-Methoxystyrene	4b	90	1.6:1
4	4-Fluorostyrene	4c	82	1.5:1
5	4-Chlorostyrene	4d	80	1.5:1
6	4-Bromostyrene	4e	78	1.5:1
7	4-(Trifluoromethyl)styrene	4f	75	1.6:1
8	3-Methylstyrene	4g	86	1.5:1
9	2-Methylstyrene	4h	70	1.8:1
10	α -Methylstyrene	4i	65	-
11	Indene	4j	72	2:1
12	1,1-Diphenylethylene	4k	60	-

Reaction conditions: Acceptor (1) (0.1 mmol), Alkene (2) (0.2 mmol) under standard conditions. Isolated yield after flash chromatography. Diastereomeric ratio (dr) was determined by ^1H NMR of the crude reaction mixture.^[1]

Experimental Protocols

General Protocol for the Organophotocatalysed Synthesis of 2-Piperidinones

This protocol is a general procedure for the photocatalytic [1 + 2 + 3] synthesis of 2-piperidinones from an unsaturated carbonyl compound, an alkene, and an inorganic

ammonium salt.

Materials:

- Unsaturated carbonyl compound (Acceptor 1)
- Alkene (2)
- Organophotocatalyst (e.g., an acridinium salt)
- Ammonium acetate (NH_4OAc)
- Lithium tetrafluoroborate (LiBF_4)
- Acetonitrile (CH_3CN)
- Chlorobenzene (PhCl)
- Light source (e.g., blue LED lamp)
- Reaction vessel (e.g., Schlenk tube)
- Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

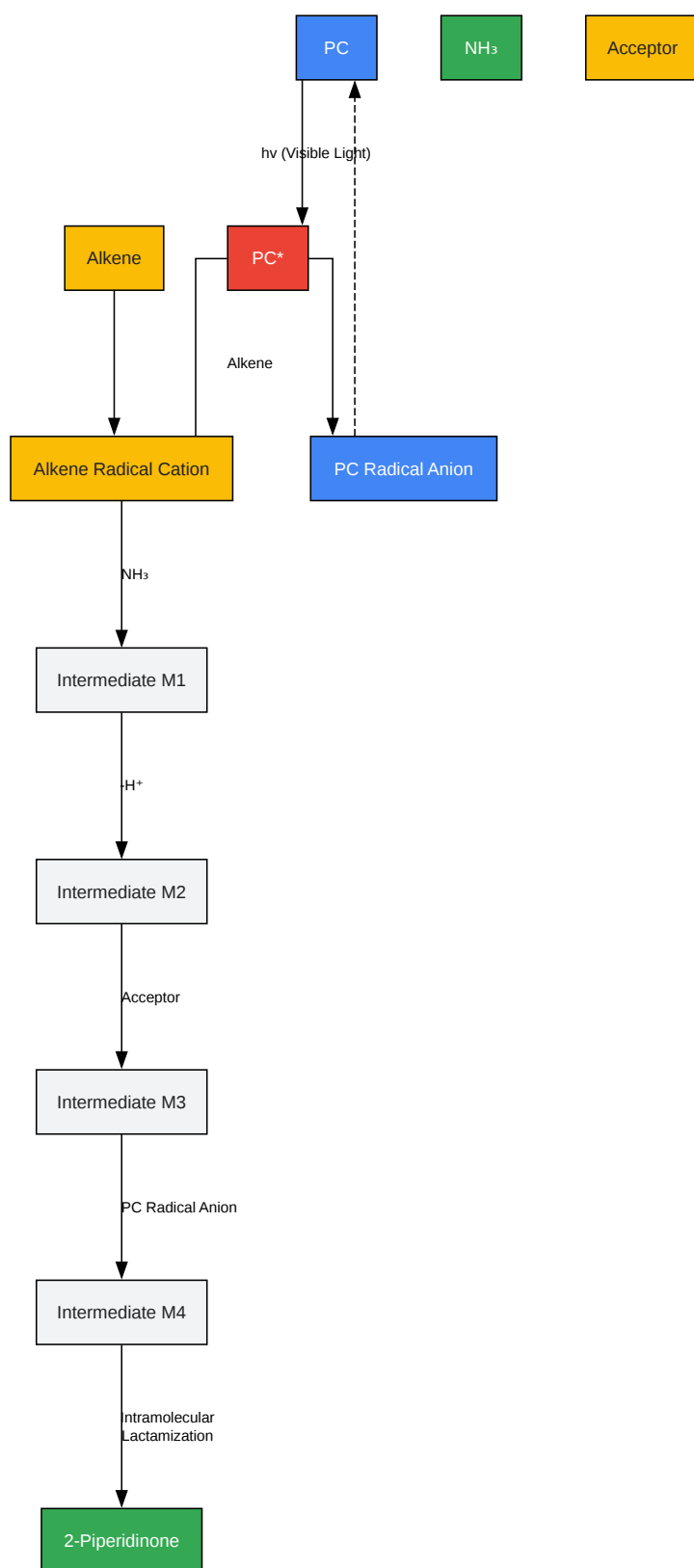
- To a dry reaction vessel, add the unsaturated carbonyl compound (1, 0.1 mmol, 1.0 equiv), the organophotocatalyst (e.g., 5 mol%), ammonium acetate (0.3 mmol, 3.0 equiv), and lithium tetrafluoroborate (0.1 mmol, 1.0 equiv).
- Add the alkene (2, 0.2 mmol, 2.0 equiv).
- Add a solvent mixture of acetonitrile and chlorobenzene (e.g., $\text{CH}_3\text{CN}:\text{PhCl} = 100:1$, 10.0 mL CH_3CN).
- Seal the reaction vessel and degas the mixture (e.g., by three freeze-pump-thaw cycles).

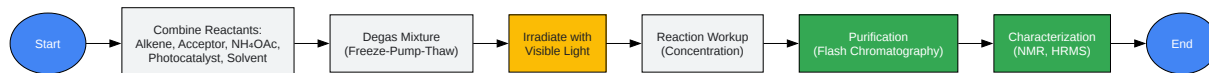
- Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at room temperature for the required reaction time (typically monitored by TLC or LC-MS).
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired 2-piperidinone product.
- Characterize the product by appropriate analytical techniques (^1H NMR, ^{13}C NMR, HRMS). The diastereomeric ratio can be determined by ^1H NMR analysis of the crude reaction mixture.^[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the organophotocatalysed synthesis of 2-piperidinones.





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